molecular formula C20H20N4O4S B3020474 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 897486-70-3

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No. B3020474
CAS RN: 897486-70-3
M. Wt: 412.46
InChI Key: WGWFHQFEZJJGTQ-UHFFFAOYSA-N
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Description

The compound , (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, is a structurally complex molecule that may be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential as bioisosteres of salicylidene acylhydrazides, central nervous system agents, anti-mycobacterial chemotypes, and antimicrobial agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process . Similarly, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involved the preparation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides . These processes often require the use of coupling agents such as 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction studies. For example, novel piperazine derivatives were confirmed to crystallize in the monoclinic crystal system with the piperazine ring adopting a chair conformation . Computational density functional theory (DFT) calculations have also been employed to identify reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a methoxy group, as seen in the compound of interest, could affect the molecule's electronic properties and thus its reactivity. The synthesis of related compounds often involves reactions such as the formation of carboxamides and the use of coupling agents, which facilitate the formation of the desired chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the crystal packing of certain piperazine derivatives is influenced by intermolecular hydrogen bonds of the type C—H…O . The molecular Hirshfeld surface analysis provides insights into the nature of intermolecular contacts, which is crucial for understanding the compound's solubility, stability, and potential interactions with biological targets .

Mechanism of Action

The mechanism of action of similar compounds involves inhibiting the human M4 receptor .

Safety and Hazards

The safety and hazards of similar compounds can be determined based on their classification. For example, some compounds are classified as combustible and acutely toxic .

Future Directions

The future directions for this compound could involve further development and testing as a positive allosteric modulator . Further studies could also explore its potential applications in other areas.

properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-6-7-16(28-2)17-18(13)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFHQFEZJJGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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